

Application Note: FTIR Spectroscopy of Calcium 4-Aminobenzoate

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Compound of Interest

Compound Name: *calcium;4-aminobenzoate*

Cat. No.: *B15345945*

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Introduction

Calcium 4-aminobenzoate, the calcium salt of 4-aminobenzoic acid (PABA), is a compound of interest in pharmaceutical and materials science due to the biological activity of PABA and the potential for the calcium salt to offer altered physicochemical properties such as solubility and stability. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique used to identify functional groups and elucidate the molecular structure of compounds.^{[1][2]} By analyzing the vibrational modes of the molecule, FTIR spectroscopy can confirm the formation of the salt, characterize the coordination environment of the calcium ion, and provide a unique spectral fingerprint for identification and quality control.^[1]

This application note details the FTIR analysis of calcium 4-aminobenzoate, providing a protocol for sample preparation and data acquisition. It also presents an interpretation of the key spectral features, highlighting the shifts in vibrational frequencies upon coordination of the 4-aminobenzoate ligand to the calcium ion.

Materials and Methods

Synthesis of Calcium 4-Aminobenzoate

Calcium 4-aminobenzoate can be synthesized through the reaction of stoichiometric amounts of calcium oxide with 4-aminobenzoic acid in an aqueous solution.^[3] The resulting product is then filtered, washed, and dried to yield a phase-pure powder.

FTIR Spectroscopy

FTIR spectra were recorded using a standard FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector. Solid samples of calcium 4-aminobenzoate were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly on the ATR crystal, and pressure was applied to ensure good contact.^{[4][5]} The spectrum was collected in the mid-infrared range of 4000-400 cm^{-1} with a spectral resolution of 4 cm^{-1} . A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Results and Discussion

The formation of calcium 4-aminobenzoate from 4-aminobenzoic acid results in distinct changes in the FTIR spectrum, primarily in the regions associated with the amino ($-\text{NH}_2$) and carboxylate ($-\text{COO}^-$) functional groups. The coordination of these groups to the calcium ion alters their vibrational frequencies compared to the free ligand.

The key spectral features of calcium 4-aminobenzoate are summarized and compared with those of 4-aminobenzoic acid in Table 1. The interpretation is based on established literature for aminobenzoates and their metal complexes.^[3]

Table 1: Key FTIR Spectral Data for 4-Aminobenzoic Acid and Calcium 4-Aminobenzoate

Wavenumber (cm ⁻¹) - 4-Aminobenzoic Acid	Wavenumber (cm ⁻¹) - Calcium 4-Aminobenzoate (Expected)	Assignment of Vibrational Mode
~3450, ~3350	Shifted to lower wavenumbers	N-H asymmetric and symmetric stretching of the amino group
~3050	~3050	Aromatic C-H stretching
~1680	Not present	C=O stretching of the carboxylic acid dimer
-	~1550	Asymmetric stretching of the carboxylate group (COO ⁻)
-	~1400	Symmetric stretching of the carboxylate group (COO ⁻)
~1630	Shifted	N-H scissoring of the amino group
~1315	Shifted	C-N stretching
~1290	Shifted	C-O stretching of the carboxylic acid
~840	~840	p-substituted benzene ring out-of-plane bending

The most significant evidence for the formation of the calcium salt is the disappearance of the strong carbonyl (C=O) stretching band of the carboxylic acid group, typically observed around 1680 cm⁻¹ in the spectrum of 4-aminobenzoic acid, and the appearance of two new strong bands corresponding to the asymmetric (~1550 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching vibrations of the deprotonated carboxylate group (COO⁻).

Furthermore, the coordination of the amino group to the calcium ion is indicated by a shift of the N-H stretching bands to lower wavenumbers.[3] This shift is a result of the donation of electron density from the nitrogen atom to the metal center, which weakens the N-H bonds. The

N-H scissoring and C-N stretching vibrations are also expected to be perturbed upon complexation.

Conclusion

FTIR spectroscopy is a powerful and effective tool for the characterization of calcium 4-aminobenzoate. The technique provides clear evidence of salt formation through the characteristic shifts in the vibrational frequencies of the carboxylate and amino groups. The resulting spectrum serves as a valuable fingerprint for the identification and quality assessment of this compound in research and development settings.

Protocols

Protocol 1: Synthesis of Calcium 4-Aminobenzoate

Objective: To synthesize calcium 4-aminobenzoate from 4-aminobenzoic acid and calcium oxide.

Materials:

- 4-Aminobenzoic acid (PABA)
- Calcium oxide (CaO)
- Deionized water
- Beakers
- Magnetic stirrer and stir bar
- Heating plate
- Filtration apparatus (e.g., Büchner funnel and flask)
- Filter paper
- Drying oven

Procedure:

- In a beaker, dissolve a stoichiometric amount of 4-aminobenzoic acid in deionized water with gentle heating and stirring.
- Slowly add a stoichiometric amount of calcium oxide powder to the PABA solution while stirring continuously.
- Continue stirring the reaction mixture for 2-3 hours at a slightly elevated temperature (e.g., 60°C) to ensure complete reaction.
- Allow the solution to cool to room temperature. The calcium 4-aminobenzoate may precipitate out upon cooling.
- Collect the solid product by vacuum filtration using a Büchner funnel and filter paper.
- Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials.
- Dry the purified calcium 4-aminobenzoate in a drying oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.
- Store the final product in a desiccator.

Protocol 2: FTIR Analysis of Calcium 4-Aminobenzoate using ATR

Objective: To obtain the FTIR spectrum of a solid sample of calcium 4-aminobenzoate.

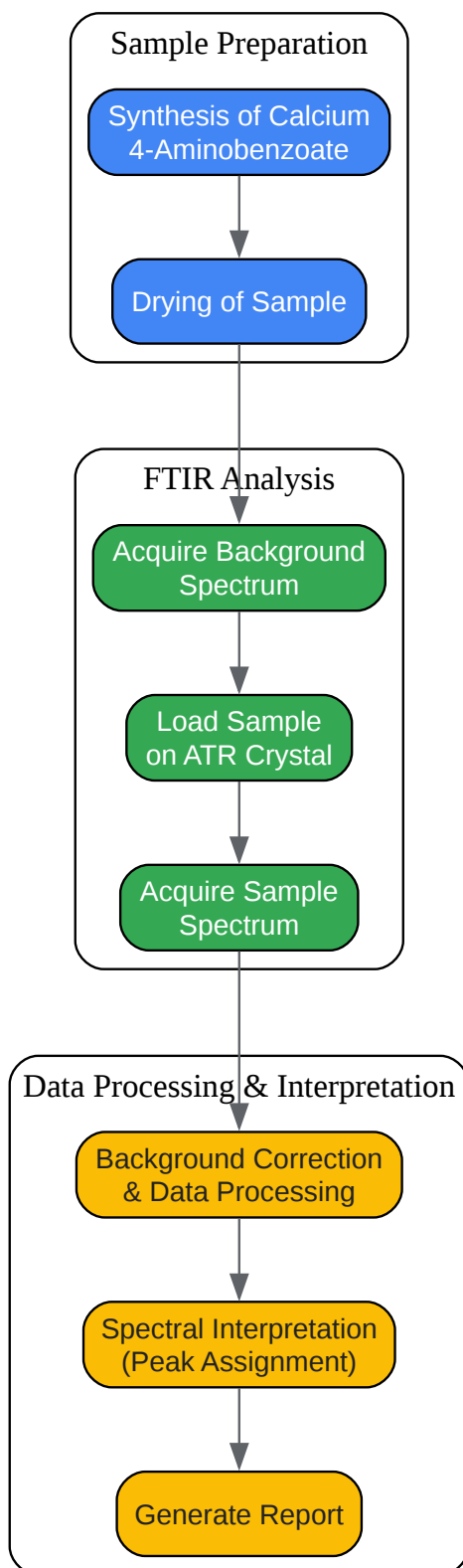
Materials and Equipment:

- FTIR spectrometer with an ATR accessory
- Powdered sample of calcium 4-aminobenzoate
- Spatula
- Isopropyl alcohol and lint-free wipes for cleaning

Procedure:

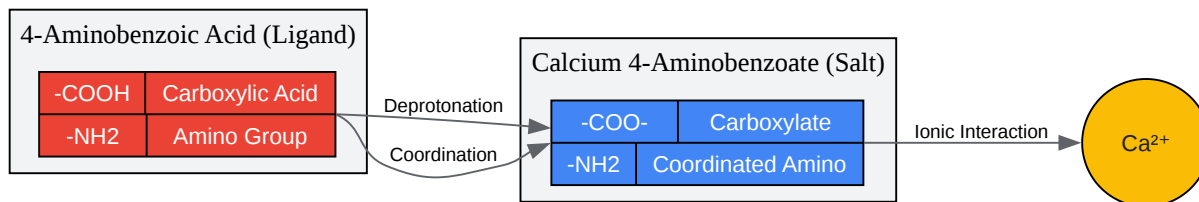
- **Instrument Preparation:** Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
- **ATR Crystal Cleaning:** Clean the surface of the ATR crystal with a lint-free wipe moistened with isopropyl alcohol. Allow the crystal to air dry completely.
- **Background Spectrum:** Record a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric and instrumental interferences.
- **Sample Application:** Place a small amount of the powdered calcium 4-aminobenzoate onto the center of the ATR crystal using a clean spatula.
- **Apply Pressure:** Lower the ATR pressure clamp to apply consistent pressure to the sample, ensuring good contact with the crystal surface.
- **Data Acquisition:** Acquire the FTIR spectrum of the sample over the desired spectral range (e.g., 4000-400 cm^{-1}) with an appropriate number of scans (e.g., 32 or 64) and resolution (e.g., 4 cm^{-1}).
- **Data Processing:** The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with isopropyl alcohol and a lint-free wipe.

Visualizations



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Caption: Experimental workflow for the FTIR analysis of calcium 4-aminobenzoate.



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Caption: Logical relationship of functional group changes upon salt formation.

References

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